molecular formula C19H28N4O6 B2778031 Boc-Arg(Z)-OH CAS No. 51219-18-2

Boc-Arg(Z)-OH

Cat. No.: B2778031
CAS No.: 51219-18-2
M. Wt: 408.455
InChI Key: FTDCZFJSCZHUMM-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-Arg(Z)-OH is a useful research compound. Its molecular formula is C19H28N4O6 and its molecular weight is 408.455. The purity is usually 95%.
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Scientific Research Applications

Peptide Synthesis and Biological Activity

  • Boc-Arg(Z)-OH is used in the synthesis of peptides with potential biological activity. For example, it's employed in the creation of opioid peptides with homoarginine derivatives. These peptides are evaluated for biological activities like resistance to degradation by trypsin-like enzymes (Izdebski et al., 2007).

Studies on Lactam Formation

  • Research on this compound has investigated lactam formation during the synthesis of arginine-containing dipeptides. Such studies are crucial for understanding and minimizing side reactions in peptide synthesis (Cezari & Juliano, 1996).

Photocatalysis

  • In the field of photocatalysis, materials containing elements such as BOC (Bi2O2CO3) are synthesized for environmental applications like NOx removal. These studies involve constructing heterostructures for enhanced photocatalytic activity (Zhu et al., 2019).

Fluorescence Studies

  • This compound derivatives, like Boc-Arg(Nap)-OH, have been studied for their unique fluorescence properties, especially in the context of peptide synthesis. Such research contributes to understanding the protonation states and fluorescence emission in peptides (Marshall et al., 2019).

Organotin(IV) Complexes

  • This compound is involved in synthesizing novel organotin(IV) complexes. These complexes are analyzed for their structural properties and potential biological activities, such as cytotoxicity against cancer cells (Girasolo et al., 2010).

Peptide Protective Groups

  • The compound is also significant in the development of new protective groups for peptide synthesis. Research in this area focuses on optimizing peptide synthesis methods and understanding the kinetics of peptide formation (Mutulis et al., 2009).

Properties

IUPAC Name

(2S)-5-[[amino(phenylmethoxycarbonylamino)methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O6/c1-19(2,3)29-18(27)22-14(15(24)25)10-7-11-21-16(20)23-17(26)28-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,22,27)(H,24,25)(H3,20,21,23,26)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTDCZFJSCZHUMM-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCN=C(N)NC(=O)OCC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCN=C(N)NC(=O)OCC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.